molecular formula C11H13NO4 B555634 1-Benzyl D-Aspartate CAS No. 79337-40-9

1-Benzyl D-Aspartate

Cat. No. B555634
CAS RN: 79337-40-9
M. Wt: 223.22 g/mol
InChI Key: NJSRYBIBUXBNSW-SECBINFHSA-N
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Description

1-Benzyl D-Aspartate is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the biosynthesis of proteins .


Synthesis Analysis

The synthesis of this compound involves the use of Pseudomonas dacunhae L-aspartate β-decarboxylase . The NMR data provided suggests the formation of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound derivatives are primarily focused on the synthesis of various amino acid derivatives through cyclization and alkylation reactions.


Physical And Chemical Properties Analysis

This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

  • Cyclization Reactions : 1-Benzyl D-Aspartate has been studied for its role in cyclization reactions. The carboxyl groups of D-aspartic acid are protected by benzyl alcohol to give compound D-dibenzyl aspartate, which is then used to synthesize various compounds through intramolecular and intermolecular cyclization (Li, Pang, & Yu, 2007).

  • Synthetic Studies of Antibiotics : It has been used in the synthesis of protected intermediates in antibiotic compounds, such as bacitracin. β-Benzyl benzyloxycarbonyl-L-aspartate, a related compound, is prepared as part of the synthesis process for these antibiotics (Ariyoshi, Shiba, & Kaneko, 1967).

  • Block Copolymer Studies : The compound has been used in the study of block copolymers for drug carriers. Poly(ethylene glycol)-block-poly(partially benzyl-esterified aspartic acid) block copolymers have been analyzed to understand their physical properties, which is crucial for their application in drug delivery systems (Sanada et al., 2012).

  • Coordination Polymeric Chains : this compound derivatives have been used to form noncentrosymmetric coordination polymeric chains with potential applications in materials science. These compounds exhibit interesting properties like second harmonic generation and have been studied for their magnetic and thermodynamic properties (Do et al., 2012).

  • Spectroscopic Studies : There are studies focused on the structural validation of this compound derivatives through spectroscopic methods. These studies include analyzing IR and Raman spectra for molecular structural determination (Thirunavukkarasu et al., 2020).

  • Conformational Studies of Polymers : this compound has been utilized in conformational studies of polymers and copolymers. These studies provide insights into the behavior and properties of these polymers in different conditions, which is vital for their application in various fields (Bradbury, Carpenter, & Goldman, 1968).

Safety and Hazards

While specific safety and hazards data for 1-Benzyl D-Aspartate is not available, it’s important to note that aspartame, a related compound, has been associated with neuropsychiatric effects and neurotoxicity due to its ability to activate glutamate receptors, as well as carcinogenic risks due to the increased production of reactive oxygen species .

Biochemical Analysis

Biochemical Properties

1-Benzyl D-Aspartate interacts with various enzymes, proteins, and other biomolecules. It is recognized as an aspartic acid derivative It is known that amino acids and their derivatives influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still being explored. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of similar compounds can vary with dosage, potentially leading to threshold effects or toxic effects at high doses .

Metabolic Pathways

This compound is likely involved in the alanine, aspartate, and glutamate metabolic pathways . It may interact with various enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name

(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSRYBIBUXBNSW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426407
Record name H-D-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6367-42-6
Record name H-D-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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